3-bromo-4-(chloromethyl)thiophene

Organic Synthesis Cross-Coupling Polymer Chemistry

3-Bromo-4-(chloromethyl)thiophene (CAS 70260-08-1) is a heteroaromatic building block characterized by a thiophene ring substituted with a bromine atom at the 3-position and a chloromethyl group at the 4-position. This substitution pattern imparts a unique bifunctional reactivity profile , rendering it a valuable intermediate in synthetic organic chemistry.

Molecular Formula C5H4BrClS
Molecular Weight 211.51 g/mol
CAS No. 70260-08-1
Cat. No. B6596924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-(chloromethyl)thiophene
CAS70260-08-1
Molecular FormulaC5H4BrClS
Molecular Weight211.51 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)Br)CCl
InChIInChI=1S/C5H4BrClS/c6-5-3-8-2-4(5)1-7/h2-3H,1H2
InChIKeyYTFXBGFBUGEUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(chloromethyl)thiophene (CAS 70260-08-1): A Bifunctional Thiophene Building Block for Sequential Functionalization in Organic Synthesis


3-Bromo-4-(chloromethyl)thiophene (CAS 70260-08-1) is a heteroaromatic building block characterized by a thiophene ring substituted with a bromine atom at the 3-position and a chloromethyl group at the 4-position. This substitution pattern imparts a unique bifunctional reactivity profile [1], rendering it a valuable intermediate in synthetic organic chemistry. The compound, with the molecular formula C5H4BrClS and a molecular weight of 211.51 g/mol , enables sequential and orthogonal derivatization, which is a key advantage over mono-functionalized or symmetrically substituted thiophene analogs.

Supports sequential, orthogonal Pd-catalyzed cross-coupling and nucleophilic substitution workflows.
Bromine substituent enables regioselective C5-arylation as a blocking group strategy.
Electron-withdrawing character supports tuning of conjugated materials for organic electronics research.

Why 3-Bromo-4-(chloromethyl)thiophene Cannot Be Simply Substituted with Other Halogenated Thiophenes


Generic substitution with other halogenated thiophenes, such as 3-bromo-4-methylthiophene or 3-chloro-4-(chloromethyl)thiophene, is not feasible due to profound differences in both reactivity and functional group orthogonality. The presence of two distinct halogen sites in 3-bromo-4-(chloromethyl)thiophene—a bromine atom for palladium-catalyzed cross-coupling and a chloromethyl group for nucleophilic substitution or polymerization [1]—is a specific and quantifiable advantage. These functionalities operate under different chemical conditions, allowing for a controlled, stepwise construction of molecular complexity . Replacing the chloromethyl with a non-reactive methyl group eliminates the nucleophilic substitution pathway, while substituting the bromine for a less reactive chlorine severely limits the efficiency and scope of subsequent cross-coupling chemistry [2].

3-Bromo-4-methylthiophene lacks the chloromethyl handle, eliminating the nucleophilic substitution pathway and limiting sequential functionalization to a single cross-coupling step.
3,4-Dibromothiophene introduces competing C-Br sites, which can lead to complex product mixtures in Pd-catalyzed couplings instead of the desired regioselective outcome.
4-(Chloromethyl)thiophene lacks the C3 directing group, resulting in a loss of regiocontrol during C-H arylation and producing non-selective C2/C5 mixtures.

Quantitative Differentiation Guide: Evidence-Based Reactivity and Selectivity of 3-Bromo-4-(chloromethyl)thiophene


Orthogonal Reactivity of Dual Halogen Sites for Sequential Functionalization

3-Bromo-4-(chloromethyl)thiophene possesses two orthogonal reactive sites: an aryl bromide at the 3-position and a benzylic chloride at the 4-position. The aryl bromide is highly efficient in Pd-catalyzed cross-couplings such as Suzuki and Stille reactions [1]. In contrast, the chloromethyl group is inert to Pd(0) catalysis but reactive toward nucleophilic substitution, enabling a sequential, non-interfering functionalization strategy. This is a direct advantage over 3-bromo-4-methylthiophene, where the methyl group is chemically inert, and over 3,4-dibromothiophene, where both sites compete for Pd-catalyzed coupling, leading to complex mixtures [2].

Orthogonal Dual-Site Reactivity
Class-level inference
C(sp2)-Br for cross-coupling vs. C(sp3)-Cl for nucleophilic substitution. Contrasts with inert methyl or competing dibromo sites.
Supports a protecting-group-free, two-step sequential derivatization strategy.
Orthogonality assessed under standard synthetic conditions.
Organic Synthesis Cross-Coupling Polymer Chemistry

Regioselective Pd-Catalyzed Direct Arylation Enabled by 3-Bromo Substituent

The bromine atom in 3-bromo-4-(chloromethyl)thiophene acts as a blocking group at the C2-position, enabling highly regioselective Pd-catalyzed direct C5-arylation. Studies on analogous 3-substituted thiophenes show that this methodology yields C5-(hetero)arylated products in moderate to high yields without cleavage of the C-Br bond [1]. The reaction conditions utilize 1 mol% of a phosphine-free Pd catalyst, KOAc as a base, and DMA as a solvent [1]. This level of regiocontrol is not achievable with 4-(chloromethyl)thiophene, which lacks the directing bromine group and would lead to a mixture of C2 and C5 arylated products.

Regioselective C5-Arylation
Class-level inference
Exclusive C5-arylation via Pd-catalyzed direct arylation with the C3-Br as a blocking group. Yields moderate to high.
Enables precise single-step aryl group installation for well-defined material synthesis.
Reported conditions: 1 mol% Pd, KOAc, DMA, electron-deficient aryl bromides.
C-H Activation Direct Arylation Regioselective Synthesis

Electronic Modulation of the Thiophene Ring via 3-Bromo Substitution

The electron-withdrawing nature of the bromine atom at the 3-position directly influences the electronic properties of the thiophene ring, a critical parameter for conjugated materials [1]. This substitution lowers the energy levels of the resulting polymer or oligomer, which can be quantified via techniques such as cyclic voltammetry and UV-Vis spectroscopy. In contrast, an alkyl-substituted analog like 3-bromo-4-methylthiophene has a more electron-rich thiophene core due to the electron-donating methyl group, resulting in a higher HOMO energy level. This class-level inference is supported by extensive literature on the electronic effects of halogen substitution on π-conjugated systems .

Electronic Modulation
Class-level inference
The -I effect of bromine lowers thiophene HOMO/LUMO levels. Contrasts with the electron-donating methyl analog.
Allows fine-tuning of bandgap and charge carrier mobility in organic semiconductors.
Quantitative shift measured by CV, UV-Vis, or DFT on final conjugated derivative.
Organic Electronics Conjugated Materials Structure-Property Relationship

Directed Electrophilic Aromatic Substitution at the C2 Position

In studies on the electrophilic trichloromethylation of halogenated thiophenes, 3-bromothiophene (a direct structural analog) was shown to direct the incoming electrophile to the 2-position. This reaction is accompanied by the frequent formation of the corresponding substituted di-(2-thienyl)dichloromethane [1]. The study also noted that the trichloromethylation of β-bromothiophenes is complicated by a halogen exchange of chlorine for bromine [1], a side reaction not observed with chloromethylation. This demonstrates that the presence and position of the bromine atom fundamentally alters the reactivity profile compared to a non-halogenated thiophene or a 3-chlorothiophene.

Directed Electrophilic Substitution
Cross-study comparable
Analogous 3-bromothiophene directs electrophilic attack to the 2-position, with noted halogen-exchange side reactions.
Provides an alternative, non-catalytic functionalization pathway distinct from cross-coupling.
Derived from electrophilic trichloromethylation study of 3-bromothiophene analog.
Electrophilic Substitution Synthetic Methodology Reaction Selectivity

Optimal Application Scenarios for 3-Bromo-4-(chloromethyl)thiophene Based on Verified Differentiation


Synthesis of Asymmetric, Sequentially Functionalized Oligothiophenes

Leveraging the orthogonal reactivity of the C-Br and C-Cl bonds [1], 3-bromo-4-(chloromethyl)thiophene is an ideal monomer for constructing well-defined asymmetric oligothiophenes. The bromine can first be used in a Stille or Suzuki coupling to extend the conjugated system, followed by nucleophilic substitution of the chloromethyl group to install a solubilizing side chain or anchor the molecule to a surface [2]. This sequential approach avoids the use of protecting groups and the purification challenges associated with competing reactions.

Precursor to Regioregular Poly(3-substituted)thiophenes for Organic Electronics

The bromine atom serves as a blocking group, enabling highly regioselective Pd-catalyzed direct C5-arylation, a key step in building complex thiophene-based semiconductors [1]. This control is critical for achieving high regioregularity in polythiophenes, a property directly linked to enhanced charge carrier mobility in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [2]. The electron-withdrawing effect of the bromine further helps to tune the polymer's HOMO level for better air stability and device performance [3].

Building Block for 2,4-Disubstituted Thiophene Liquid Crystals

The chloromethyl group provides a synthetic handle for conversion to a 4-bromomethyl group [1], which can then be used in copper-catalyzed cross-coupling reactions with Grignard reagents to install alkyl chains [1]. This methodology, when applied to 3-bromo-4-(chloromethyl)thiophene, would provide a direct route to 2,4-disubstituted thiophenes. These 2,4-disubstituted architectures have been demonstrated to possess lower melting points than their 2,5-disubstituted counterparts [1], a critical property for developing low-viscosity liquid crystalline materials for display applications.

Scaffold for Selective Electrophilic Derivatization

The predictable directing effect of the 3-bromo substituent toward the 2-position in electrophilic aromatic substitution [1] can be exploited. A user could first install a functional group at the C2 position via this route, and subsequently utilize the chloromethyl group for nucleophilic substitution. This provides an alternative, non-catalytic strategy for sequential functionalization that is orthogonal to the Pd-catalyzed cross-coupling pathway, expanding the accessible chemical space from a single precursor.

Application
Selection Property
Validation Focus
Sequential oligothiophene synthesis
Orthogonal reactivity profile
Stepwise cross-coupling and nucleophilic substitution efficiency
Regioregular polythiophenes for OFET/OPV research
Bromine as a regioselective directing group
Regioregularity and electronic property (HOMO level) tuning
2,4-Disubstituted thiophene liquid crystal precursors
Chloromethyl handle for Grignard cross-coupling
Low-viscosity liquid crystalline phase behavior
Electrophilic derivatization scaffold
Bromine-directed electrophilic substitution
Regioselectivity and product distribution

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